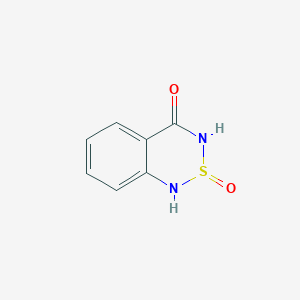![molecular formula C8H10INS2 B14684638 1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide CAS No. 25006-82-0](/img/structure/B14684638.png)
1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure. This compound belongs to the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
準備方法
The synthesis of 1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide typically involves the reaction of 2-methylthieno[3,2-d][1,3]thiazole with ethyl iodide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, and the mixture is heated to promote the formation of the desired product. The reaction can be represented as follows:
2-Methylthieno[3,2-d][1,3]thiazole+Ethyl iodide→1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thioethers or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazole ring. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent. It is also investigated for its anticancer properties and its ability to inhibit specific enzymes or receptors involved in disease pathways.
Agriculture: The compound is explored for its use as a pesticide or herbicide due to its ability to disrupt the metabolic processes of pests and weeds.
Materials Science: The compound is used in the development of new materials with unique electronic, optical, or mechanical properties.
作用機序
The mechanism of action of 1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide varies depending on its application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets such as enzymes, receptors, or DNA. This binding can inhibit the activity of the target, leading to the disruption of essential biological processes in pathogens or cancer cells. The compound may also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components .
類似化合物との比較
1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide can be compared with other thiazole derivatives such as:
2-Methylthieno[3,2-d][1,3]thiazole: The parent compound without the ethyl group.
1-Ethyl-2-methylthiazole: A similar compound with a different ring structure.
1-Ethyl-2-methylbenzothiazole: A compound with a benzene ring fused to the thiazole ring.
The uniqueness of this compound lies in its specific ring structure and the presence of both sulfur and nitrogen atoms, which contribute to its diverse chemical reactivity and biological activities .
特性
CAS番号 |
25006-82-0 |
|---|---|
分子式 |
C8H10INS2 |
分子量 |
311.2 g/mol |
IUPAC名 |
1-ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium;iodide |
InChI |
InChI=1S/C8H10NS2.HI/c1-3-9-6(2)11-8-7(9)4-5-10-8;/h4-5H,3H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
CVPAHJMOHWRYEQ-UHFFFAOYSA-M |
正規SMILES |
CC[N+]1=C(SC2=C1C=CS2)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


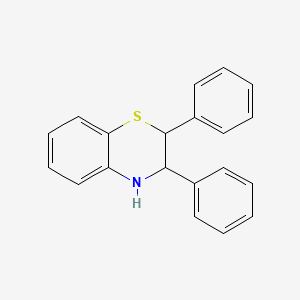
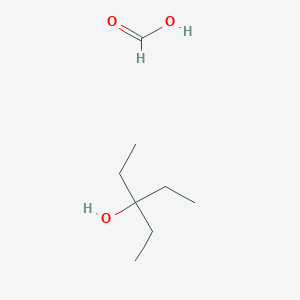
![2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione](/img/structure/B14684573.png)
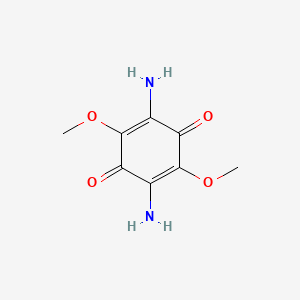

![4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14684597.png)
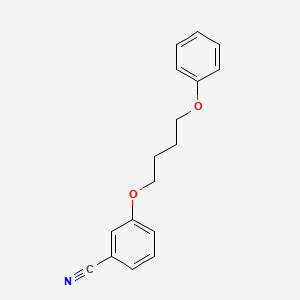
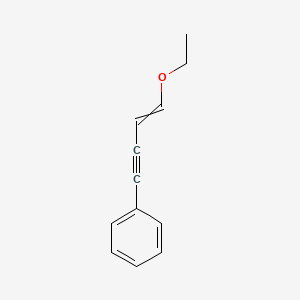
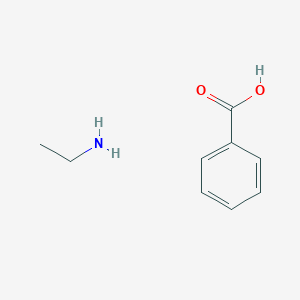
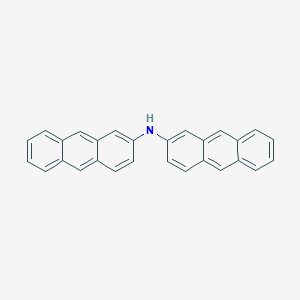
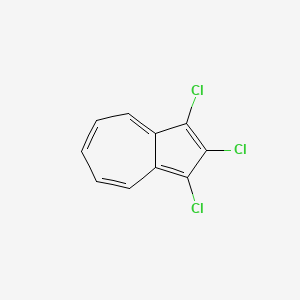
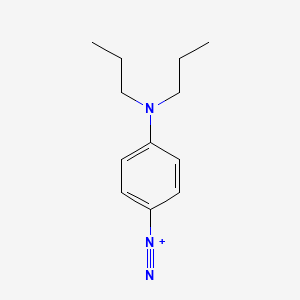
![1-[(e)-Phenyldiazenyl]pyrrolidine](/img/structure/B14684651.png)
